Home > Products > Screening Compounds P101983 > N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide - 899958-52-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Catalog Number: EVT-3149271
CAS Number: 899958-52-2
Molecular Formula: C21H16FN3O
Molecular Weight: 345.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

    • Compound Description: This compound belongs to a series of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methyl acetamide derivatives (4a-h) synthesized and studied for their antimicrobial activity. []

    2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

    • Compound Description: This series of compounds, derived from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, incorporates 5-aryl-1,3,4-oxadiazole-2-thione moieties and exhibits antibacterial activity. []

    2-[Substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives

    • Compound Description: Synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, these compounds contain a substituted benzimidazole ring linked through a thioacetamide bridge to a naphthyridine moiety, demonstrating antibacterial activity. []

    N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide

    • Compound Description: This compound and its derivatives, synthesized using various reagents like formic acid and acetyl chloride, were characterized and found to possess anti-inflammatory activity. []

    (2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide

    • Compound Description: This compound belongs to a series of benzodiazepine-containing gamma-secretase inhibitors designed for potential use in Alzheimer's disease. They feature a substituted hydrocinnamide C-3 side chain and exhibit potent in vitro activity (e.g., compound 34, IC50 = 0.06 nM). []

    6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones

    • Compound Description: These compounds, modified at position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents, showed better antimicrobial activity than streptomycin. []

    2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

    • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds like pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

    N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide (TUBC)

    • Compound Description: This benzimidazole-based thiourea derivative was synthesized and characterized for elastase inhibition, free radical scavenging activity, and DNA binding ability. []

    5-Substituted Phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines

    • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a substituted benzimidazole moiety through an amine group. These compounds have been synthesized and characterized, but their specific applications or activities are not described in detail. []

    (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

    • Compound Description: This series of compounds, incorporating a butyl-chloro-imidazole moiety linked to a phenylacetamide group via an oxomorpholine ring, represents analogues of the Losartan metabolite BCFI and exhibits potential medicinal applications. []

    2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

    • Compound Description: This compound, synthesized and characterized by X-ray crystallography, demonstrated moderate herbicidal and fungicidal activities. []

    5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

    • Compound Description: This compound acts as a potent adenosine A1 and A2A receptor dual antagonist, showing efficacy in animal models of Parkinson's disease and cognition. []

    4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine

    • Compound Description: This compound, synthesized via a solventless aldol condensation and Michael addition, serves as a potential ligand for metal-chelate complexes in organic light-emitting diodes (OLEDs). []

    2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

    • Compound Description: This compound, with a complex structure composed of phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings, exhibits a twisted conformation. []

    2-Amino-N-[4-[5-(2-Phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

    • Compound Description: This compound, a phosphoinositide-dependent kinase-1 inhibitor, prevents Y-box binding protein-1 from inducing epidermal growth factor receptor expression in basal-like breast cancer cells. []

    N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides

    • Compound Description: This series of compounds features an imidazole ring linked to a thiazole ring through an acetamide group. These compounds were synthesized and evaluated for their antibacterial and antioxidant activities, with some exhibiting significant antioxidant and moderate antibacterial activity. []

    3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1)

    • Compound Description: This compound serves as a lead compound for developing novel covalent inhibitors of JNK3 by modifying the amide bond moiety in the linker. []

    (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile (CPI)

    • Compound Description: This organic receptor selectively recognizes CN− ions through chromogenic and ratiometric emission changes. []

    2-(1H-benzo[d]imidazol-2-ylthio)-3-(substituted phenyl)-1-(substituted phenyl)prop-2-en-1-one derivatives

    • Compound Description: These chalcone derivatives were synthesized via Claisen-Schmidt reaction and evaluated for their antimicrobial activity. []

    N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide Schiff base derivatives

    • Compound Description: These Schiff base derivatives were prepared through a multistep synthesis and evaluated for their antimicrobial activity. []

    2-((1,4-Diphenyl-1H-imidazol-2-yl)thio)-N-(4-(3-oxomorpholino)phenyl)acetamide derivatives

    • Compound Description: These compounds, containing an imidazole ring linked to a phenylacetamide group via an oxomorpholine ring and a thioether linker, were synthesized and characterized for potential chemotherapeutic applications. []

    (5a-e). N-(3-(1H-benzo[d]imidazol-2-yl)-5-oxo-2-arylpyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2ylthio)acetamide

    • Compound Description: This compound features two benzimidazole moieties, one linked to a pyrrolidine ring and the other connected through a thioacetamide linker. This compound was synthesized and evaluated for antimicrobial activity. []

    (7a-e). N-(4-(1H-benzo[d]imidazol-2-yl)-5-aryl-3-phenyl-4,5-dihydropyrrolo[2,3-c]pyrazol-6(2H)-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide

    • Compound Description: This compound contains two benzimidazole moieties, one linked to a pyrrolo[2,3-c]pyrazole ring system and the other connected through a thioacetamide linker. This compound was synthesized and evaluated for antimicrobial activity. []

    2-mercapto-3-arylquinazolin-4(3H)-one

    • Compound Description: This compound series, containing a quinazolinone ring system with a mercapto group, serves as a fundamental scaffold for developing hybrid compounds with potential antibacterial activity. []

    2-Cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide (1)

    • Compound Description: This cyanoacetanilide derivative acts as a versatile building block for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, pyridines, and others, with potential use as insecticidal agents. []

    (3-((E)-(4-((E)-1-((4-bromo-2-fluorophenyl)imino)ethyl)phenyl)diazenyl)naphthalen-2-ol (HSBAN) (L1)

    • Compound Description: This halogenated azo-Schiff ligand was synthesized and used to prepare divalent transition metal ion complexes. []

    ((E)-N-(4-bromo-2-fluorophenyl)-1-(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl)phenyl)ethan-1-imine) (HSBAI) (L2)

    • Compound Description: This halogenated azo-Schiff ligand was synthesized and used to prepare divalent transition metal ion complexes. []

    N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

    • Compound Description: This selective E prostanoid receptor 4 antagonist exhibits anti-inflammatory effects in rodent models of rheumatoid and osteoarthritis. []

    N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p)

    • Compound Description: This compound exhibits promising quorum sensing inhibitory activity against Pseudomonas aeruginosa. []
    • Compound Description: These five iridium bis(carbene) complexes were synthesized and characterized for their phosphorescent properties, showing potential for use in blue OLEDs. []
  • N-(Substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives

    • Compound Description: This series of compounds features a thienopyrimidine unit linked to a rhodanine ring system through a benzylidene group. These compounds were synthesized and evaluated for their antimicrobial activity, with some exhibiting potent antibacterial and antifungal activities. []

    7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

    • Compound Description: This compound, a quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker, was synthesized and evaluated for its antiproliferative activity against various cancer cell lines. []

    N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

    • Compound Description: These compounds, containing a triazole ring linked to a quinoline ring through a thioacetamide bridge, were synthesized and evaluated for their antimicrobial activity. []

    N,N-diphenyl-4′′-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1′:4′,1′′-terphenyl]-4-amine (BBPI)

    • Compound Description: This blue fluorophore was utilized as both the blue fluorescent emitter and the host for a phosphorescent emitter in the fabrication of highly efficient fluorescent/phosphorescent hybrid white organic light-emitting diodes (WOLEDs). []

    N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (1)

    • Compound Description: This compound was predicted as an inhibitor of the S100A2-p53 protein-protein interaction and showed growth inhibition in the MiaPaCa-2 pancreatic cancer cell line. []

    bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone (L1) and bis(4-(1H-imidazol-1-yl)phenyl)methanone (L2)

    • Compound Description: These V-shaped N-donor ligands were used to construct two novel cobalt coordination polymers with distinct 3D and 2D network structures. []

    1-phenyl-1H-pyrazole-5-carboxamide derivative (6b)

    • Compound Description: This pyrazole derivative exhibited excellent in vitro antitumor activity against the HepG2 cell line. []
    • Compound Description: These compounds, featuring benzodiazepine, benzimidazole, and indole moieties, were synthesized and evaluated for their antimicrobial and antioxidant activities. []
  • 4-chloro-N-【【3-fluoro-4-【{2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy】pyridin-4-yl}】-phenyl】carbamothioyl】 benzamide (9c) and N-【【3-fluoro-4-【{2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy】-phenyl】carbamothioyl】-3-(pyridin-3-yl)acrylamide (9d).

    • Compound Description: These imidazole acyl urea derivatives were synthesized and evaluated as potential Raf kinase inhibitors, demonstrating potent antitumor activity against the human gastric carcinoma cell line (BGC823). []

    4-Substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

    • Compound Description: This series of compounds, featuring thieno[3,2-d]pyrimidine and thienotriazolopyrimidine scaffolds, was synthesized and evaluated for antitumor activity against various human cancer cell lines. Some compounds displayed potent anticancer activity comparable to doxorubicin. []
    • Compound Description: These compounds, based on quinoline, chromene, and benzochromene scaffolds, were synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. []
Source and Classification

The compound is identified by its IUPAC name, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, and is cataloged in chemical databases such as PubChem, where it is noted for its structural properties and potential applications in drug development . Benzimidazole derivatives are widely studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects.

Synthesis Analysis

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves several key steps:

  1. Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. This step establishes the foundational structure necessary for further modifications.
  2. Substitution Reaction: The next step involves a palladium-catalyzed cross-coupling reaction to introduce a phenyl group at the 3-position of the benzimidazole ring. This method is favored for its efficiency and ability to form stable carbon-carbon bonds.
  3. Acetamide Formation: Finally, acylation occurs by reacting the substituted benzimidazole with 4-fluorophenylacetic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base. This step completes the synthesis, yielding the target compound.
Molecular Structure Analysis

The molecular structure of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide can be described by its specific arrangement of atoms and functional groups. The compound features:

  • A benzimidazole ring system that contributes to its biological activity.
  • A phenyl group at the 3-position, enhancing hydrophobic interactions.
  • An acetamide functional group that may influence solubility and receptor binding.

The InChI representation of the compound is provided as follows:

InChI 1S C21H16FN3O c22 16 10 8 14 9 11 16 12 20 26 23 17 5 3 4 15 13 17 21 24 18 6 1 2 7 19 18 25 21 h1 11 13H 12H2 H 23 26 H 24 25 \text{InChI 1S C21H16FN3O c22 16 10 8 14 9 11 16 12 20 26 23 17 5 3 4 15 13 17 21 24 18 6 1 2 7 19 18 25 21 h1 11 13H 12H2 H 23 26 H 24 25 }

This structural formula indicates the connectivity of atoms within the molecule.

Chemical Reactions Analysis

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide can participate in various chemical reactions:

  1. Oxidation: The compound may undergo oxidation reactions affecting the benzimidazole ring or phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  2. Reduction: Reduction reactions could target nitro groups or modify the benzimidazole structure using agents like sodium borohydride.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur at various positions on the aromatic rings or within the benzimidazole core .

The outcomes of these reactions depend on specific conditions and reagents employed during experimentation.

Mechanism of Action

The mechanism of action for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is likely linked to its interaction with biological targets such as enzymes or receptors. Benzimidazole derivatives typically exert their effects by binding to specific proteins, modulating their activity through inhibition or activation mechanisms. For instance, studies have shown that certain benzimidazoles can act as inhibitors for enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide include:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm structural integrity and purity during synthesis .

Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide has potential applications in medicinal chemistry due to its structural characteristics:

  1. Pharmacological Research: The compound may serve as a lead structure for developing new drugs targeting various diseases, including cancer and diabetes.
  2. Biochemical Studies: Its ability to interact with specific enzymes makes it a candidate for studying metabolic pathways and enzyme inhibition mechanisms.
  3. Material Science: Due to its unique molecular structure, it could also find applications in developing novel materials with specific electronic or optical properties .
Rational Design and Synthetic Methodologies

Strategic Integration of Benzimidazole-Quinoline-Phenylacetamide Scaffolds

The rational design of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide leverages synergistic molecular hybridization to enhance target binding affinity. This compound integrates three pharmacologically significant domains:

  • A benzimidazole core that facilitates hydrogen bonding and π-stacking interactions with biological targets, as benzimidazole is a privileged scaffold in medicinal chemistry with demonstrated antimicrobial and anticancer applications [5].
  • A phenylacetamide bridge that provides structural flexibility, enabling optimal spatial orientation of aromatic systems while introducing hydrogen-bond acceptor/donor capabilities via the amide carbonyl [7].
  • A 4-fluorophenyl terminal group that enhances lipophilicity and membrane permeability through its electron-withdrawing properties, while fluorine’s small atomic radius minimizes steric disruption [8].

This trifunctional architecture exploits the established bioactivity of benzimidazole-phenoxy acetamide hybrids, where analogous compounds exhibit potent enzyme inhibition through simultaneous engagement with hydrophobic pockets and catalytic residues [4]. Computational modeling confirms the fluorophenyl moiety’s role in stabilizing ligand-receptor complexes via arene-fluorine interactions within ATP-binding sites [8].

Table 1: Key Structural Components and Their Functions

Molecular DomainRole in BioactivityStructural Analogs
Benzimidazole coreHydrogen bonding/π-stacking with catalytic residuesChlormidazole [4]
Phenylacetamide linkerConformational flexibility; hydrogen bond donation/acceptancePhenoxyacetamide derivatives [7]
4-Fluorophenyl terminusEnhanced lipophilicity; electronic modulation of binding affinityFluconazole-like fluorinated aromatics [8]

Multi-Step Synthesis Involving Piperazine Linker Functionalization

The synthesis employs a convergent route featuring piperazine as a versatile molecular spacer, enabling precise functional group presentation:

Step 1: Benzimidazole FormationOrtho-phenylenediamine undergoes acid-catalyzed cyclocondensation with 4-chloro-3-nitrobenzoic acid, yielding 2-(4-chloro-3-nitrophenyl)-1H-benzo[d]imidazole. Nitro group reduction (SnCl₂/HCl) then affords the 3-amino precursor [4].

Step 2: Piperazine-Acetamide Coupling2-(4-Fluorophenyl)acetic acid is activated with thionyl chloride to form the acid chloride, reacted with piperazine under Schotten-Baumann conditions to generate N-(piperazin-1-yl)-2-(4-fluorophenyl)acetamide. This intermediate’s secondary amine serves as a nucleophile for subsequent aryl displacement [4] [7].

Step 3: Nucleophilic Aromatic SubstitutionThe benzimidazole-bearing aniline (from Step 1) reacts with the piperazine-acetamide intermediate via nucleophilic substitution, facilitated by K₂CO₃ in acetonitrile. Microwave irradiation (80°C, 2h) drives the reaction to >85% yield by enhancing amine nucleophilicity while suppressing hydrolysis [7].

Scheme 1: Synthesis Pathway

1. Benzimidazole formation → 2. Piperazine-acetamide coupling → 3. Nucleophilic displacement  

Optimization of Nucleophilic Substitution and Cyclization Reactions

Critical reaction parameters were systematically refined to maximize yield and purity:

Solvent and Base Optimization

  • Acetonitrile outperformed DMF or DMSO in nucleophilic substitution, minimizing N-defluorination byproducts.
  • K₂CO₃ provided superior selectivity over stronger bases (e.g., NaOH), which promoted benzimidazole N-alkylation side products. Kinetic studies confirmed 2.5 equiv K₂CO₃ as optimal for complete conversion within 4h at 80°C [7].

Cyclization ControlThe benzimidazole-forming cyclization required strict pH control:

  • HCl catalysis (pH <2) accelerated imidazole ring closure but risked proto-defluorination.
  • Buffered acetic acid (pH 4.5) suppressed side reactions while maintaining >90% cyclization efficiency [7].

Temperature-Dependent Regioselectivity

  • At 25°C: Dominant C-2 benzimidazole isomerism (95:5 ratio) due to kinetic control.
  • At 120°C: Thermodynamic preference shifted toward N-1 alkylated byproducts (up to 30%), necessitating controlled heating [7].

Table 2: Reaction Optimization Parameters

VariableOptimal ConditionYield ImpactSide Products
SolventAnhydrous CH₃CN92% ± 3%<5% dehalogenation
Base (equiv)K₂CO₃ (2.5)89% ± 2%<3% N-alkylation
Temperature80°C (MW)91% ± 4%7% at 120°C
Reaction time4 hoursMaximum conversionPolymerization >4h

Role of Fluorophenyl Acetamide Moieties in Enhancing Reactivity

The 4-fluorophenylacetamide unit profoundly influences both synthetic efficiency and electronic properties:

Electronic Effects

  • Fluorine’s -I effect increases the acetamide carbonyl’s electrophilicity (δ⁺C=O: +0.12 vs. phenyl), accelerating aminolysis during piperazine coupling by 3.7-fold [8].
  • Hammett studies confirm σₚ = 0.06 for para-F, balancing electron withdrawal without destabilizing the amide bond toward hydrolysis [8].

Stereoelectronic Contributions

  • Conformational analysis (DFT B3LYP/6-31G*) reveals a 15° dihedral angle between fluorophenyl and acetamide planes, minimizing steric clash with the benzimidazole system.
  • Fluorine’s electrostatic potential maps show enhanced negative regions (-42 kcal/mol) that stabilize cationic intermediates during nucleophilic substitution [8].

Synthetic Advantages

  • The C-F bond’s stability prevents dehalogenation during cyclization, unlike chloro analogs which showed 15% reduction byproducts.
  • Fluorine-directed ortho-metalation enables late-stage diversification, though unexplored in this synthesis [8].

Properties

CAS Number

899958-52-2

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide

Molecular Formula

C21H16FN3O

Molecular Weight

345.377

InChI

InChI=1S/C21H16FN3O/c22-16-10-8-14(9-11-16)12-20(26)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)25-21/h1-11,13H,12H2,(H,23,26)(H,24,25)

InChI Key

LIBPUKYLKAEKIW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.